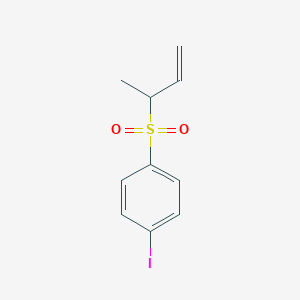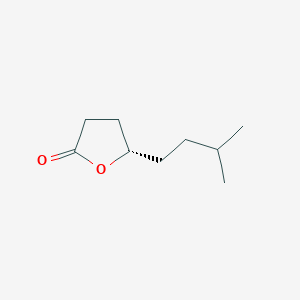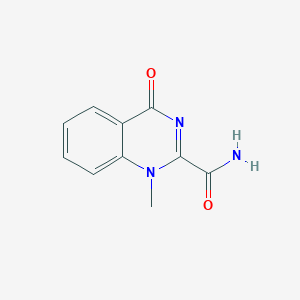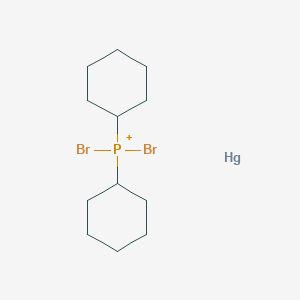
dibromo(dicyclohexyl)phosphanium;mercury
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibromo(dicyclohexyl)phosphanium;mercury is a compound that combines the elements bromine, phosphorus, and mercury
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dibromo(dicyclohexyl)phosphanium;mercury typically involves the reaction of dicyclohexylphosphine with bromine to form dibromo(dicyclohexyl)phosphine. This intermediate is then reacted with a mercury salt, such as mercury(II) chloride, to yield the final product. The reaction conditions often require careful control of temperature and solvent to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality and yield.
化学反応の分析
Types of Reactions
Dibromo(dicyclohexyl)phosphanium;mercury can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: Reduction reactions can convert the compound to lower oxidation state species.
Substitution: The bromine atoms in the compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like chlorine gas. The reactions typically require specific solvents and temperature conditions to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dibromo(dicyclohexyl)phosphine oxide, while substitution reactions can produce a variety of halogenated derivatives.
科学的研究の応用
Dibromo(dicyclohexyl)phosphanium;mercury has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound can be used in biochemical studies to investigate the effects of mercury-containing compounds on biological systems.
Medicine: Research into the potential therapeutic applications of mercury-containing compounds may involve this compound.
Industry: It can be used in the development of new materials and chemical processes.
作用機序
The mechanism by which dibromo(dicyclohexyl)phosphanium;mercury exerts its effects involves the interaction of the mercury atom with various molecular targets. Mercury can form strong bonds with sulfur-containing amino acids in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. The bromine atoms may also participate in halogen bonding interactions, further influencing the compound’s reactivity.
類似化合物との比較
Similar Compounds
- Dibromo(diphenyl)phosphanium;mercury
- Dibromo(diethyl)phosphanium;mercury
- Dibromo(dimethyl)phosphanium;mercury
Uniqueness
Dibromo(dicyclohexyl)phosphanium;mercury is unique due to the presence of the dicyclohexyl groups, which impart specific steric and electronic properties to the compound. These properties can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds.
特性
CAS番号 |
89954-89-2 |
|---|---|
分子式 |
C12H22Br2HgP+ |
分子量 |
557.68 g/mol |
IUPAC名 |
dibromo(dicyclohexyl)phosphanium;mercury |
InChI |
InChI=1S/C12H22Br2P.Hg/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h11-12H,1-10H2;/q+1; |
InChIキー |
BKEVJRHJUGBJMY-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)[P+](C2CCCCC2)(Br)Br.[Hg] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


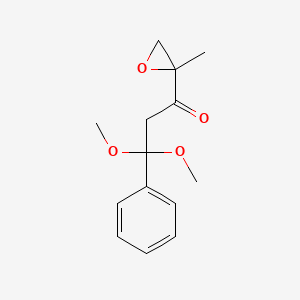
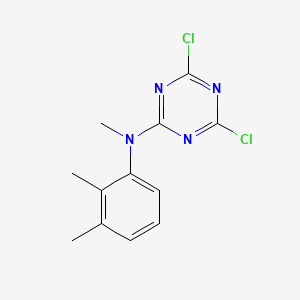
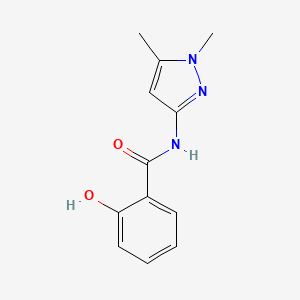


![(1S)-5-Methyl-3,6,8-trioxabicyclo[3.2.1]octane](/img/structure/B14399306.png)
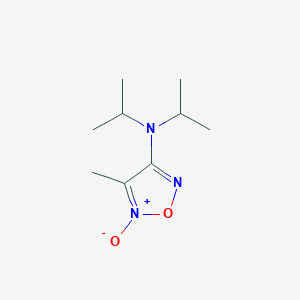
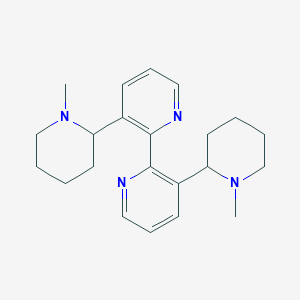
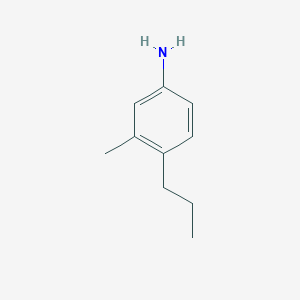
![1-[1,1-Bis(phenylsulfanyl)ethyl]cyclohex-2-en-1-ol](/img/structure/B14399335.png)
